Cas no 91339-51-4 (2-(2,4-Dimethylphenoxy)-N-methylethanamine)

2-(2,4-Dimethylphenoxy)-N-methylethanamine is a phenoxyethylamine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 2,4-dimethylphenoxy group linked to an N-methylethanamine moiety, offering unique reactivity and selectivity in synthetic pathways. This compound may serve as an intermediate in the development of bioactive molecules, particularly due to its aromatic and amine functional groups, which are common pharmacophores. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s stability under standard laboratory conditions ensures reliable handling and storage. Researchers may explore its utility in medicinal chemistry, agrochemicals, or material science, depending on further functionalization.
2-(2,4-Dimethylphenoxy)-N-methylethanamine structure
91339-51-4 structure
Product Name:2-(2,4-Dimethylphenoxy)-N-methylethanamine
CAS No:91339-51-4
MF:C11H17NO
MW:179.258783102036
CID:1086702
PubChem ID:20109687
Update Time:2025-09-28

2-(2,4-Dimethylphenoxy)-N-methylethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Dimethylphenoxy)-N-methylethanamine
    • 2,6-DIMETHOXYPHENYL ISOCYANATE
    • AKOS000343403
    • DTXSID70602555
    • CHEMBRDG-BB 9070505
    • 91339-51-4
    • 2-(2,4-Dimethylphenoxy)-N-methylethan-1-amine
    • SCHEMBL6110598
    • BS-36515
    • G70168
    • [2-(2,4-DIMETHYLPHENOXY)ETHYL](METHYL)AMINE
    • MDL: MFCD08691877
    • Inchi: 1S/C11H17NO/c1-9-4-5-11(10(2)8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3
    • InChI Key: VKPQWPROAMZZCA-UHFFFAOYSA-N
    • SMILES: O(CCNC)C1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 179.13100
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 274.6±28.0 °C at 760 mmHg
  • PSA: 21.26000
  • LogP: 2.29250
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(2,4-Dimethylphenoxy)-N-methylethanamine Security Information

2-(2,4-Dimethylphenoxy)-N-methylethanamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(2,4-Dimethylphenoxy)-N-methylethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:91339-51-4)2-(2,4-Dimethylphenoxy)-N-methylethanamine
Order Number:A1190921
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:14
Price ($):221.0/629.0
Email:sales@amadischem.com

Additional information on 2-(2,4-Dimethylphenoxy)-N-methylethanamine

Introduction to 2-(2,4-Dimethylphenoxy)-N-methylethanamine (CAS No. 91339-51-4)

2-(2,4-Dimethylphenoxy)-N-methylethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 91339-51-4, is a significant compound in the realm of pharmaceutical and biochemical research. This organic molecule, featuring a phenoxy group attached to an ethylamine backbone with methylation at the N-position, has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry.

The molecular structure of 2-(2,4-Dimethylphenoxy)-N-methylethanamine consists of a benzene ring substituted with two methyl groups at the 2- and 4-positions, linked to an ethylamine moiety through a phenoxy group. The N-methylation enhances the basicity of the amine, making it a versatile intermediate in the synthesis of more complex molecules. This structural motif is reminiscent of many pharmacologically active agents, where aromatic rings and amine functionalities play crucial roles in biological interactions.

In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. The compound 2-(2,4-Dimethylphenoxy)-N-methylethanamine represents an intriguing example of how modifications on a simple aromatic-amine framework can lead to compounds with unique properties. Its potential as a building block for more sophisticated molecules has been explored in several cutting-edge studies.

One of the most compelling aspects of 2-(2,4-Dimethylphenoxy)-N-methylethanamine is its role as a precursor in synthesizing bioactive molecules. Researchers have leveraged its structural features to develop derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications at the phenoxy and amine positions have been shown to modulate receptor interactions, leading to promising candidates for therapeutic intervention.

The pharmaceutical industry has long been interested in aromatic amines due to their prevalence in bioactive compounds. The presence of both methyl groups on the phenyl ring and the N-methylation in 2-(2,4-Dimethylphenoxy)-N-methylethanamine contributes to its stability and reactivity, making it an attractive candidate for further functionalization. This compound exemplifies how small changes in molecular architecture can significantly impact pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with greater accuracy. Modeling studies on 2-(2,4-Dimethylphenoxy)-N-methylethanamine have revealed insights into its potential interactions with biological targets, providing a foundation for rational drug design. These simulations have highlighted the compound's suitability for further development into novel therapeutic agents.

The synthesis of 2-(2,4-Dimethylphenoxy)-N-methylethanamine involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of 2,4-dimethoxybenzyl chloride, which is then reacted with methylamine under controlled conditions to form the desired product. This synthetic route highlights the compound's accessibility and underscores its utility as an intermediate.

In conclusion, 2-(2,4-Dimethylphenoxy)-N-methylethanamine (CAS No. 91339-51-4) stands out as a valuable compound in pharmaceutical research due to its structural complexity and potential applications. Its role as a precursor for more complex molecules underscores its importance in drug discovery efforts. As research continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91339-51-4)2-(2,4-Dimethylphenoxy)-N-methylethanamine
A1190921
Purity:99%/99%
Quantity:250mg/1g
Price ($):221.0/629.0
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